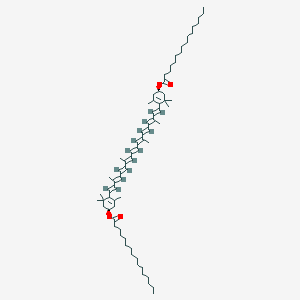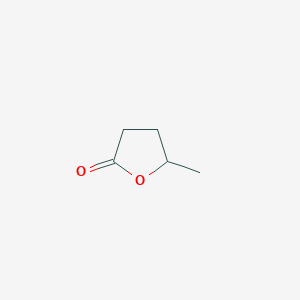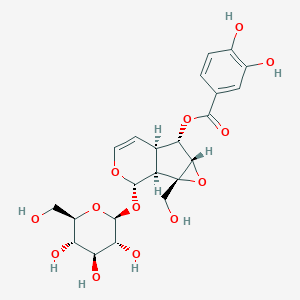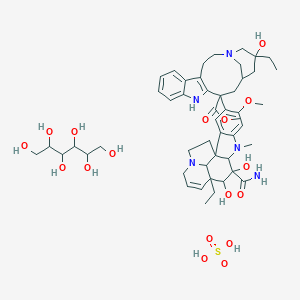
Physalien
Übersicht
Beschreibung
Zeaxanthin-Dipalmitat ist eine Carotinoidverbindung, die hauptsächlich aus Goji-Beeren (Lycium barbarum) gewonnen wird. Es ist bekannt für seine schützenden Wirkungen auf die Photorezeptoren in der Netzhaut und ist daher eine wertvolle Verbindung in der Forschung zur Augengesundheit . Zeaxanthin-Dipalmitat ist ein Diester von Zeaxanthin, bei dem zwei Palmitinsäuremoleküle an die Hydroxylgruppen von Zeaxanthin verestert sind.
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Zeaxanthin-Dipalmitat kann durch Veresterung von Zeaxanthin mit Palmitinsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen. Das Reaktionsgemisch wird anschließend durch chromatographische Verfahren gereinigt, um reines Zeaxanthin-Dipalmitat zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von Zeaxanthin-Dipalmitat beinhaltet häufig die Extraktion aus natürlichen Quellen wie Goji-Beeren. Eine gängige Methode ist die Extraktion mit überkritischem Kohlendioxid, bei der Kohlendioxid unter hohem Druck und hoher Temperatur verwendet wird, um die Verbindung aus Goji-Beerenresten zu extrahieren. Diese Methode ist effizient und umweltfreundlich .
Arten von Reaktionen:
Oxidation: Zeaxanthin-Dipalmitat kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Estergruppen in Zeaxanthin-Dipalmitat können durch andere Fettsäuren oder funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Säure- oder Basenkatalysatoren werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte:
Oxidation: Oxidierte Derivate von Zeaxanthin-Dipalmitat.
Reduktion: Reduzierte Formen von Zeaxanthin-Dipalmitat.
Substitution: Veresterte Derivate mit verschiedenen Fettsäuren.
4. Wissenschaftliche Forschungsanwendungen
Zeaxanthin-Dipalmitat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Antioxidative Eigenschaften: Zeaxanthin-Dipalmitat zeigt starke antioxidative Eigenschaften, was es für die Forschung im Zusammenhang mit oxidativem Stress und Entzündungen nützlich macht.
Lebergesundheit: Untersuchungen haben gezeigt, dass es das Potenzial hat, vor Lebererkrankungen wie nicht-alkoholischer Fettleberkrankheit und Virushepatitis zu schützen.
Herz-Kreislauf-Gesundheit: Es kann positive Auswirkungen auf die Herz-Kreislauf-Gesundheit haben, indem es Entzündungen und oxidativen Stress reduziert.
5. Wirkmechanismus
Zeaxanthin-Dipalmitat übt seine Wirkungen hauptsächlich durch seine antioxidativen Eigenschaften aus. Es kann freie Radikale abfangen und oxidativen Stress reduzieren, wodurch Zellen vor Schäden geschützt werden. In der Netzhaut trägt es dazu bei, Photorezeptoren zu schützen, indem es blaues Licht absorbiert und reaktive Sauerstoffspezies neutralisiert . Zeaxanthin-Dipalmitat interagiert auch mit bestimmten molekularen Zielstrukturen wie dem p2X7-Rezeptor und dem Adiponektin-Rezeptor 1, die an Entzündungen und der Stoffwechselregulation beteiligt sind .
Ähnliche Verbindungen:
Lutein-Dipalmitat: Ähnlich in der Struktur, aber aus Lutein anstelle von Zeaxanthin gewonnen.
Meso-Zeaxanthin: Ein Isomer von Zeaxanthin, das nicht häufig in Nahrungsergänzungsmitteln vorkommt, aber in der Netzhaut vorhanden ist.
Einzigartigkeit: Zeaxanthin-Dipalmitat ist aufgrund seiner veresterten Form einzigartig, die seine Stabilität und Bioverfügbarkeit verbessert. Dies macht es für bestimmte Anwendungen, wie z. B. Nahrungsergänzungsmittel und therapeutische Formulierungen, effektiver .
Wissenschaftliche Forschungsanwendungen
Zeaxanthin dipalmitate has a wide range of applications in scientific research:
Vision Health: It is extensively studied for its protective effects on photoreceptors and potential use in treating retinal degenerative diseases.
Antioxidant Properties: Zeaxanthin dipalmitate exhibits strong antioxidant properties, making it useful in research related to oxidative stress and inflammation.
Liver Health: Research has shown its potential in protecting against liver diseases such as non-alcoholic fatty liver disease and viral hepatitis.
Cardiovascular Health: It may have beneficial effects on cardiovascular health by reducing inflammation and oxidative stress.
Cancer Research: Preliminary studies suggest that zeaxanthin dipalmitate may have anti-cancer properties, although more research is needed in this area.
Biochemische Analyse
Biochemical Properties
Zeaxanthin dipalmitate interacts with several biomolecules, including the p2X7 receptor and adiponectin receptor 1 . These interactions occur in a dose-dependent manner, suggesting that the compound’s effects may be modulated by its concentration .
Cellular Effects
Zeaxanthin dipalmitate has been shown to restore mitochondrial autophagy functions that are suppressed by ethanol intoxication . This suggests that Zeaxanthin dipalmitate may influence cell function by modulating autophagy, a cellular process involved in the degradation and recycling of cellular components .
Molecular Mechanism
The molecular mechanism of Zeaxanthin dipalmitate involves direct interaction with the p2X7 receptor and adiponectin receptor 1 . This interaction can lead to the restoration of mitochondrial autophagy functions, suggesting a role in modulating cellular metabolism .
Temporal Effects in Laboratory Settings
It has been shown to restore mitochondrial autophagy functions suppressed by ethanol intoxication , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, Zeaxanthin dipalmitate at a dosage of 10 mg/kg, administered orally daily for 2 weeks, has been shown to reduce serum ALT and AST levels increased by long-term ethanol challenge . This suggests that the effects of Zeaxanthin dipalmitate may vary with dosage and can potentially mitigate the effects of certain liver diseases .
Metabolic Pathways
Given its role in restoring mitochondrial autophagy functions , it may be involved in pathways related to cellular metabolism and the degradation and recycling of cellular components.
Transport and Distribution
Given its interactions with specific receptors , it may be transported to sites where these receptors are expressed.
Subcellular Localization
Given its role in restoring mitochondrial autophagy functions , it may be localized to the mitochondria, a key organelle involved in cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zeaxanthin dipalmitate can be synthesized through esterification of zeaxanthin with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using chromatographic techniques to obtain pure zeaxanthin dipalmitate.
Industrial Production Methods: Industrial production of zeaxanthin dipalmitate often involves extraction from natural sources like wolfberry. One common method is supercritical fluid carbon dioxide extraction, which involves using carbon dioxide at high pressure and temperature to extract the compound from wolfberry residues. This method is efficient and environmentally friendly .
Types of Reactions:
Oxidation: Zeaxanthin dipalmitate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Ester groups in zeaxanthin dipalmitate can be substituted with other fatty acids or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Acid or base catalysts are often employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of zeaxanthin dipalmitate.
Reduction: Reduced forms of zeaxanthin dipalmitate.
Substitution: Esterified derivatives with different fatty acids.
Wirkmechanismus
Zeaxanthin dipalmitate exerts its effects primarily through its antioxidant properties. It can quench free radicals and reduce oxidative stress, thereby protecting cells from damage. In the retina, it helps protect photoreceptors by absorbing blue light and neutralizing reactive oxygen species . Zeaxanthin dipalmitate also interacts with specific molecular targets such as the p2X7 receptor and adiponectin receptor 1, which are involved in inflammation and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Lutein Dipalmitate: Similar in structure but derived from lutein instead of zeaxanthin.
Zeaxanthin: The non-esterified form of zeaxanthin, which is also found in the retina and has similar protective effects.
Meso-Zeaxanthin: An isomer of zeaxanthin that is not commonly found in dietary sources but is present in the retina.
Uniqueness: Zeaxanthin dipalmitate is unique due to its esterified form, which enhances its stability and bioavailability. This makes it more effective in certain applications, such as dietary supplements and therapeutic formulations .
Eigenschaften
IUPAC Name |
[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-54,65-66H,13-38,49-50,55-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACHQDDXHDTRLX-XLVVAOPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC(C(=C(C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)\C)\C)/C)/C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H116O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048707 | |
| Record name | Physalien | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1045.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144-67-2 | |
| Record name | Zeaxanthin dipalmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Physalien | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Physalien | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,3R')-β,β-carotene-3,3'-diyl dipalmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYSALIEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/570944I2YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















